molecular formula C13H19NO6 B1452807 Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate CAS No. 1159983-63-7

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B1452807
CAS No.: 1159983-63-7
M. Wt: 285.29 g/mol
InChI Key: JOZPQWCUQZLFBU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (TBMOAPC) is a novel organic compound that has been studied in recent years for its potential applications in the fields of science and technology. TBMOAPC is a small molecule that has a unique structure, consisting of a tert-butyl group connected to an oxopiperidine ring. This structure makes TBMOAPC an interesting compound for scientific research, as it has a wide range of possible applications.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various chemical compounds. The synthesis process often involves multiple steps, starting from readily available reagents, through reactions such as SN2 substitution, reduction, oxidation, and acylation. For example, an efficient approach was demonstrated in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting the advantages of easily obtained raw materials and suitability for industrial scale-up due to simple operation steps (Chen Xin-zhi).

Structural and X-ray Analysis

X-ray studies have provided insights into the structural aspects of related compounds, revealing configurations and orientations that are crucial for understanding their chemical behavior. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was shown to occur in the 4-enol form with an axial orientation of the isobutyl side chain, which is important for subsequent reactions and applications (C. Didierjean et al.).

Applications in Medicinal Chemistry

The this compound and its derivatives find applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, a drug used for certain types of cancer treatment. The synthesis route from piperidin-4-ylmethanol highlights the compound's significance in developing effective therapeutic agents (Min Wang et al.).

Diverse Chemical Syntheses

The versatility of this compound in chemical synthesis is further evidenced by its role in producing various structurally diverse compounds. For example, its use in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior showcases its utility in creating complex architectures with specific solubility characteristics, which are crucial for applications in materials science and nanotechnology (D. J. Pesak et al.).

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-13(2,3)20-12(18)14-6-5-8(9(15)7-14)10(16)11(17)19-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZPQWCUQZLFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677457
Record name tert-Butyl 4-[methoxy(oxo)acetyl]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-63-7
Record name tert-Butyl 4-[methoxy(oxo)acetyl]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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